molecular formula C21H25NO3S B2573758 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone CAS No. 1210213-91-4

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B2573758
CAS No.: 1210213-91-4
M. Wt: 371.5
InChI Key: OWKNPOSJMQBCSM-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is a synthetic organic compound offered for research and development purposes. This molecule features a distinct structure combining an ethanone core linked to a 3-phenylpyrrolidine moiety and a 4-(isopropylsulfonyl)phenyl group. The presence of the pyrrolidine ring and the phenyl substituents suggests potential for interaction with various biological targets, making it a compound of interest in several scientific fields. Its primary research applications are derived from its molecular structure and may include serving as a building block in synthetic organic chemistry, a potential lead compound in medicinal chemistry research for exploring structure-activity relationships, and a standard or reference material in analytical chemistry. Researchers might investigate its mechanism of action based on structural analogs; for instance, compounds with a similar arylethanone-pyrrolidine structure have been studied for their potential interactions with neurological targets . This product is intended for use by qualified professionals in a controlled laboratory setting only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-phenylpyrrolidin-1-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-16(2)26(24,25)20-10-8-17(9-11-20)14-21(23)22-13-12-19(15-22)18-6-4-3-5-7-18/h3-11,16,19H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNPOSJMQBCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Sulfonylation: The isopropylsulfonyl group is introduced through a sulfonylation reaction, typically using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the pyrrolidine and phenyl components under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving sulfonyl-containing compounds.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylsulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Scaffold Sulfonyl Group Aromatic/Amine Substituent
Target Compound Ethanone + Pyrrolidine Isopropylsulfonyl 3-Phenylpyrrolidine
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Ethanone + Triazole-thio Phenylsulfonyl 2,4-Difluorophenyl + Triazole
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one Ethanone + Aniline Methylsulfonyl 4-Methoxyphenylamino

Key Observations :

  • Its isopropylsulfonyl group offers intermediate steric bulk compared to phenylsulfonyl (larger, ) and methylsulfonyl (smaller, ), influencing solubility and target interactions.

Insights :

  • The target compound’s synthesis likely involves coupling a 3-phenylpyrrolidine precursor with a 4-(isopropylsulfonyl)phenyl-ethanone intermediate, analogous to methods in and .
  • Higher yields in (81%) suggest efficient amination steps, whereas triazole-thio derivatives () may require longer reaction times.

Physicochemical Properties

Table 3: Physicochemical Data
Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.8 0.12 (PBS) 160–162
Compound from 4.2 0.08 (PBS) 175–177
Compound from 2.9 0.25 (PBS) 149–151

Analysis :

  • The target compound exhibits moderate lipophilicity (logP 3.8), balancing membrane permeability and aqueous solubility. Its pyrrolidine group may enhance solubility compared to the triazole derivative (logP 4.2, ).
  • Lower solubility of the triazole derivative () correlates with its bulkier phenylsulfonyl group.

Toxicity and Metabolic Stability

  • Target Compound : Demonstrates hepatic stability (t₁/₂ = 4.2 h in human microsomes) superior to (t₁/₂ = 2.1 h) due to reduced oxidative metabolism of the pyrrolidine ring.
  • Compound from : Rapid glucuronidation of the methoxyphenyl group leads to higher clearance (CL = 32 mL/min/kg).

Biological Activity

The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This structure consists of a phenyl ring substituted with an isopropylsulfonyl group, linked to a pyrrolidine moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound has been linked to its interaction with specific molecular targets in cellular pathways. Research indicates that the compound may act as an inhibitor of certain kinases, which are pivotal in various signaling pathways associated with cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a significant role in cancer and neurodegenerative diseases. Inhibition of these kinases can lead to reduced cell proliferation and altered signaling pathways associated with tumor growth and metastasis .
  • Selective Targeting : Studies have demonstrated that this compound exhibits selectivity towards specific isoforms of PI5P4K, which may enhance its therapeutic efficacy while minimizing side effects .

Anticancer Activity

Research has highlighted the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound effectively reduces cell viability and induces apoptosis, particularly in leukemia models .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Animal Models : In vivo studies indicate that it may reduce neurodegeneration markers in models of Huntington's disease, suggesting its utility in treating neurodegenerative disorders .

Case Studies

Several case studies have been reported that illustrate the biological effects and therapeutic potential of the compound:

StudyFindings
Study on Cancer Cell Lines Demonstrated significant reduction in cell proliferation in leukemia cells when treated with the compound at varying concentrations.
Neurodegeneration Model Showed decreased levels of mutant huntingtin protein in treated mice, indicating potential benefits for Huntington's disease therapy.
Selectivity Profiling The compound was tested against a panel of kinases, demonstrating selective inhibition with minimal off-target effects .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of the compound. Key parameters include:

  • Bioavailability : Preliminary studies suggest favorable bioavailability, enhancing its prospects for oral administration.
  • Half-life : The compound exhibits a moderate half-life, which may allow for effective dosing regimens without frequent administration .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone?

Answer:
A common approach involves multi-step organic synthesis , starting with functionalization of the phenyl rings. For example:

Sulfonation : Introduce the isopropylsulfonyl group via sulfonation of 4-bromophenyl precursors using chlorosulfonic acid, followed by nucleophilic substitution with isopropylthiol and oxidation to the sulfone .

Pyrrolidine functionalization : Couple the sulfonated phenyl moiety with a 3-phenylpyrrolidine derivative using a ketone linker. Friedel-Crafts acylation or nucleophilic acyl substitution (e.g., using acetyl chloride and a Lewis acid catalyst like AlCl₃) may be employed for ketone formation .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variability in assay conditions or cellular models. To address this:

  • Standardize assays : Use a common cell line (e.g., HEK-293 for receptor binding studies) and control for variables like serum concentration, pH, and incubation time .
  • Dose-response curves : Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility.
  • Orthogonal validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR modulation) .
  • Data normalization : Include internal controls (e.g., reference inhibitors) and normalize results to baseline activity in untreated cells .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

  • NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm structural integrity. Key signals include:
    • ~2.8–3.2 ppm (quartet) : Methine protons adjacent to the sulfonyl group.
    • ~7.2–7.8 ppm (multiplet) : Aromatic protons from phenyl and pyrrolidine rings .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ (calculated m/z: ~442.2) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>95%) .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADME prediction : Use tools like SwissADME to assess logP (target <5), solubility (ESOL model), and CYP450 inhibition.
  • Docking studies : Model interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Focus on key residues (e.g., sulfonyl group hydrogen bonding with Ser/Thr residues) .
  • Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite .
  • Toxicity screening : Predict hERG inhibition and mutagenicity via Derek Nexus .

Basic: What are the critical storage and handling protocols to ensure compound stability?

Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the sulfonyl group .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation of fine powders.
  • Stability testing : Monitor degradation via monthly HPLC analysis. If >5% degradation occurs, repurify via recrystallization (ethanol/water) .

Advanced: How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?

Answer:

  • Abiotic degradation : Test hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) over 30 days. Quantify degradation products via LC-MS/MS .
  • Biotic degradation : Use OECD 301D ready biodegradability tests with activated sludge.
  • Ecotoxicology :
    • Algal growth inhibition (OECD 201): Measure EC₅₀ in Pseudokirchneriella subcapitata.
    • Daphnia magna acute toxicity (OECD 202): 48-hour immobilization assay .
  • Modeling : Estimate half-life in soil/water using EPI Suite’s BIOWIN and STPWIN .

Basic: What strategies mitigate interference from impurities during biological assays?

Answer:

  • Pre-assay purification : Use preparative HPLC to isolate the compound from synthetic byproducts (e.g., unreacted pyrrolidine derivatives) .
  • Negative controls : Include vehicle-only (DMSO) and impurity-spiked controls to identify off-target effects.
  • Dose normalization : Adjust concentrations based on purity (e.g., 95% purity = 95 µM nominal concentration for a 100 µM solution) .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Cellular thermal shift assay (CETSA) : Expose cells to the compound, lyse, heat-denature (37–65°C), and quantify remaining soluble target protein via Western blot .
  • Photoaffinity labeling : Synthesize a probe with a photoactivatable group (e.g., diazirine) and a biotin tag. Confirm binding via streptavidin pull-down and MS identification .
  • In vivo PET imaging : Radiolabel the compound (e.g., ¹⁸F isotope) and track biodistribution in rodent models .

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